molecular formula C12H22O2 B1624973 2(3H)-Furanone, 5,5-dibutyldihydro- CAS No. 7774-47-2

2(3H)-Furanone, 5,5-dibutyldihydro-

Cat. No. B1624973
CAS RN: 7774-47-2
M. Wt: 198.3 g/mol
InChI Key: KZEKELDMLDBVFV-UHFFFAOYSA-N
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Description

5, 5-Dibutyl-4, 5-dihydro-2(3H)furanone, also known as 4, 4-dibutyl-g-butyrolactone or 4-butyl-4-hydroxyoctanoic acid lactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 5, 5-Dibutyl-4, 5-dihydro-2(3H)furanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5, 5-dibutyl-4, 5-dihydro-2(3H)furanone is primarily located in the membrane (predicted from logP). 5, 5-Dibutyl-4, 5-dihydro-2(3H)furanone has a butter, coconut, and oily taste.

Scientific Research Applications

Photophysical Properties and Application in Fluorescent Dyes

  • Fluorescent Organic Dyes: 3(2H)-Furanones have been used as a scaffold for the synthesis of novel fluorescent organic dyes. Compounds based on the 3-furanone skeleton demonstrated efficient solvatochromic properties and larger excited state dipole moments than those of the ground state. The spectral data correlated well with theoretical calculations, indicating their potential use in bio-analytical applications (Varghese et al., 2015).

Chemical Reactions and Stability

  • Thermal Decomposition: The thermal decomposition of 2(3H) and 2(5H) furanones, including their methyl derivatives, was explored. Theoretical calculations provided insights into the reactions, barriers, and properties of these compounds and intermediates. This study revealed the pathways and final products formed from the thermal decomposition of these furanones, contributing to a better understanding of their stability and reactions under heat (Würmel et al., 2015).

Synthesis Methods and Applications

  • Synthesis and Characterization: Furanones, including 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone, have been synthesized and characterized, highlighting their importance in food and tobacco industries. The study detailed the reaction process and the characterization of the compound, indicating its relevance in various applications (You, 1999).
  • Synthesis of Isotopomeric Dihydro-2(3H) Furanones: A general synthetic procedure was developed to create isotopomeric dihydro-2(3H) furanones. This methodology was applied in the total synthesis of a hexadeuterated compound, demonstrating the potential of these furanones in synthetic chemistry and their application in creating complex molecules (Frediani et al., 2007).

Biological and Pharmacological Studies

  • Protein Kinase C Ligands: Studies on 5,5-disubstituted tetrahydro-2-furanone as a template for creating potent protein kinase C (PK-C) ligands were conducted. These furanones demonstrated high binding affinities for PK-C, indicating their potential in biological applications and as a part of pharmacological agents (Sharma et al., 1996).

properties

CAS RN

7774-47-2

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

5,5-dibutyloxolan-2-one

InChI

InChI=1S/C12H22O2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14-12/h3-10H2,1-2H3

InChI Key

KZEKELDMLDBVFV-UHFFFAOYSA-N

SMILES

CCCCC1(CCC(=O)O1)CCCC

Canonical SMILES

CCCCC1(CCC(=O)O1)CCCC

density

0.937-0.943 (d204)

Other CAS RN

7774-47-2

physical_description

colourless, oily liquid with a coconut-butter odou

solubility

insoluble in water;  very slightly soluble in propylene glycol and soluble in alcohol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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